Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate
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Overview
Description
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate typically involves the protection of an amine with the BOC group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide.
Substitution: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide are used for the initial protection of the amine.
Major Products
The major product formed from the deprotection of this compound is the free amine, which can then be used in further synthetic applications .
Scientific Research Applications
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action for Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate. This protects the amine from unwanted reactions. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound featuring a BOC-protected amine, used in similar applications.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with similar protective properties.
Uniqueness
Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate is unique in its specific structure and the presence of the sodium ion, which can influence its solubility and reactivity compared to other BOC-protected compounds .
Properties
Molecular Formula |
C9H17N2NaO4 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
sodium;2-[2-aminoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O4.Na/c1-9(2,3)15-8(14)11(5-4-10)6-7(12)13;/h4-6,10H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI Key |
SGRHIYNMXJUESK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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